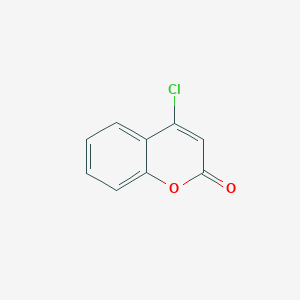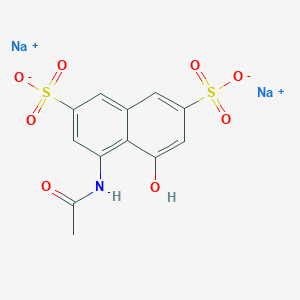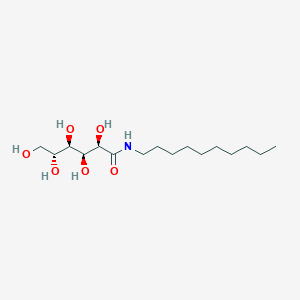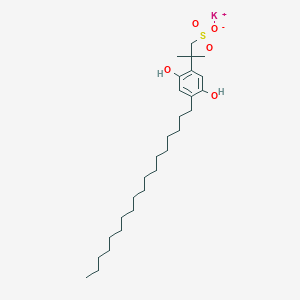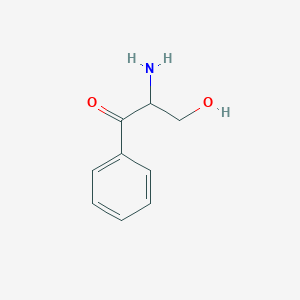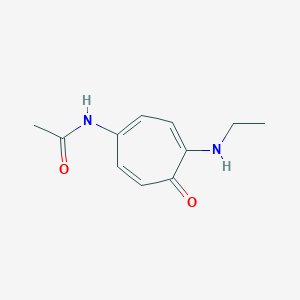
Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)-, also known as ETYA, is a synthetic compound that has been widely used in scientific research. It is a derivative of arachidonic acid, a polyunsaturated fatty acid that plays a crucial role in various physiological processes, including inflammation, blood clotting, and cell signaling.
Mécanisme D'action
Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- exerts its biological effects by inhibiting the activity of the enzyme phospholipase A2 (PLA2), which is involved in the production of arachidonic acid-derived signaling molecules such as prostaglandins and leukotrienes. By blocking the production of these molecules, Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- can modulate various cellular processes, including inflammation and cell proliferation.
Effets Biochimiques Et Physiologiques
Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It also exhibits anti-angiogenic properties by inhibiting the formation of new blood vessels, which is essential for tumor growth and metastasis. In addition, Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- has been shown to protect against ischemia-reperfusion injury in animal models of myocardial infarction and stroke.
Avantages Et Limitations Des Expériences En Laboratoire
Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- is a versatile compound that can be used in a wide range of experimental settings. Its solubility in organic solvents makes it easy to dissolve and use in cell culture and animal studies. However, Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)-'s mechanism of action is complex and not fully understood, making it challenging to interpret the results of experiments involving this compound.
List of
Orientations Futures
1. Investigating the potential of Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- as a therapeutic agent for various cancers and cardiovascular diseases.
2. Studying the molecular mechanisms underlying Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)-'s anti-inflammatory and anti-angiogenic effects.
3. Developing new derivatives of Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- with improved pharmacological properties.
4. Exploring the use of Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- in combination with other drugs to enhance its therapeutic efficacy.
5. Investigating the potential of Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- as a neuroprotective agent in animal models of neurodegenerative diseases.
6. Developing new methods for synthesizing Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- and its derivatives.
7. Investigating the safety and toxicity of Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- in animal models and humans.
8. Exploring the use of Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- in combination with other anti-cancer drugs to overcome drug resistance.
9. Investigating the potential of Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- as a diagnostic tool for cancer and other diseases.
10. Studying the role of Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- in modulating the immune system and its potential use in immunotherapy.
Méthodes De Synthèse
Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- can be synthesized through the reaction of arachidonic acid with ethylamine and acetic anhydride. This process yields a yellow crystalline powder that is soluble in organic solvents such as chloroform and methanol.
Applications De Recherche Scientifique
Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. It has been shown to exhibit anti-inflammatory, anti-angiogenic, and anti-tumor properties, making it a promising candidate for drug development.
Propriétés
Numéro CAS |
18188-69-7 |
|---|---|
Nom du produit |
Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- |
Formule moléculaire |
C11H14N2O2 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
N-[4-(ethylamino)-5-oxocyclohepta-1,3,6-trien-1-yl]acetamide |
InChI |
InChI=1S/C11H14N2O2/c1-3-12-10-6-4-9(13-8(2)14)5-7-11(10)15/h4-7H,3H2,1-2H3,(H,12,15)(H,13,14) |
Clé InChI |
CGNFYFSTYGBHJM-UHFFFAOYSA-N |
SMILES |
CCNC1=CC=C(C=CC1=O)NC(=O)C |
SMILES canonique |
CCNC1=CC=C(C=CC1=O)NC(=O)C |
Autres numéros CAS |
18188-69-7 |
Synonymes |
N-[4-(Ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-yl]acetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



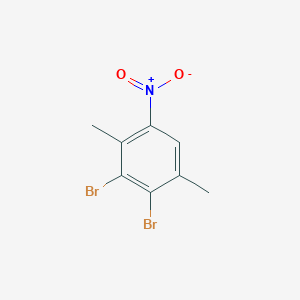

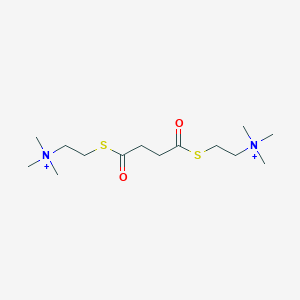

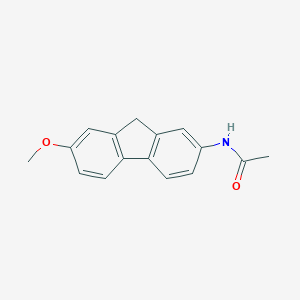
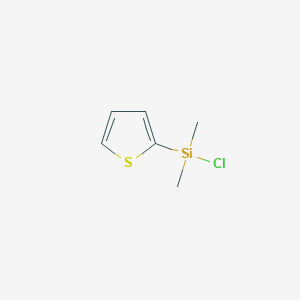
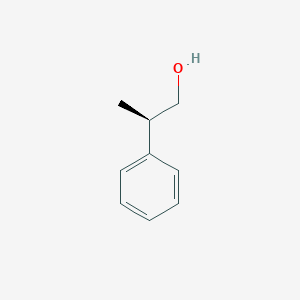
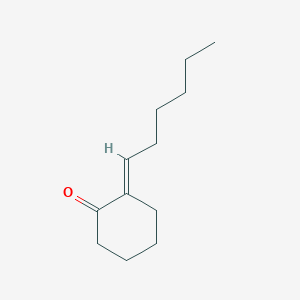
![8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B96173.png)
